Cas no 1713-33-3 (1-Methyl-1,2-epoxycyclohexane)

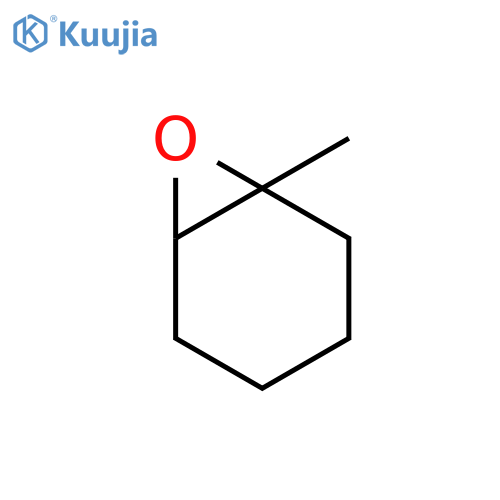

1-Methyl-1,2-epoxycyclohexane structure

商品名:1-Methyl-1,2-epoxycyclohexane

1-Methyl-1,2-epoxycyclohexane 化学的及び物理的性質

名前と識別子

-

- 7-Oxabicyclo[4.1.0]heptane,1-methyl-

- 1-Methyl-1,2-epoxycyclohexane

- 1,2-Epoxy-1-methylcyclohexane

- 1-methyl-1,2-cyclohexene oxide

- 1-methyl-1-cyclohexene oxide

- 1-methyl-7-oxabicyclo[4.1.0]heptane

- 1-methylcyclohexene

- 1-methylcyclohexene oxide

- 2-methylcyclohexene oxide

- 1,2-Epoxy-1-methylcyclohexane 1-Methyl-7-oxabicyclo[4.1.0]heptane

- 1-Methylepoxycyclohexane

- 1-Methylcyclohexene epoxide

- 7-Oxabicyclo[4.1.0]heptane, methyl-

- 7-Oxabicyclo[4.1.0]heptane, 1-methyl-

- 1-Methylcyclohexene 1,2-oxide

- 1,2-epoxy-1-methyl-cyclohexane

- FIEKVYPYFQSFTP-UHFFFAOYSA-N

- NSC12597

- MFCD11846121

- DTXSID20873233

- J-640018

- NSC-12597

- Z1255380027

- 1-Methyl-7-oxabicyclo[4.1.0]heptane #

- J-800019

- M1983

- AKOS024015279

- T71914

- 1-methyl-7-oxabicyclo[4.1.0]heptan

- CS-0152704

- 1713-33-3

- SCHEMBL1262673

- SY054336

- PB48889

- BS-52385

- EN300-86196

- DB-238286

-

- MDL: MFCD11846121

- インチ: 1S/C7H12O/c1-7-5-3-2-4-6(7)8-7/h6H,2-5H2,1H3

- InChIKey: FIEKVYPYFQSFTP-UHFFFAOYSA-N

- ほほえんだ: O1C2([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C12C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 112.08900

- どういたいしつりょう: 112.089

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 0.93

- ふってん: 138°C(lit.)

- フラッシュポイント: 23.3°C

- 屈折率: 1.4420 to 1.4460

- PSA: 12.53000

- LogP: 1.71790

1-Methyl-1,2-epoxycyclohexane セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H226-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 1993 3/PG III

- 危険レベル:3

- 包装グループ:III

1-Methyl-1,2-epoxycyclohexane 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Methyl-1,2-epoxycyclohexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-86196-0.05g |

1-methyl-7-oxabicyclo[4.1.0]heptane |

1713-33-3 | 95% | 0.05g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-86196-0.1g |

1-methyl-7-oxabicyclo[4.1.0]heptane |

1713-33-3 | 95% | 0.1g |

$19.0 | 2024-05-21 | |

| abcr | AB262410-1 g |

1-Methyl-1,2-epoxycyclohexane; . |

1713-33-3 | 1 g |

€115.90 | 2023-07-20 | ||

| eNovation Chemicals LLC | Y1231969-5G |

1-methyl-7-oxabicyclo[4.1.0]heptane |

1713-33-3 | 97% | 5g |

$205 | 2024-07-21 | |

| Apollo Scientific | OR939738-1g |

1,2-Epoxy-1-methylcyclohexane |

1713-33-3 | 95% | 1g |

£195.00 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1983-1G |

1-Methyl-1,2-epoxycyclohexane |

1713-33-3 | >95.0%(GC) | 1g |

¥320.00 | 2024-04-17 | |

| Cooke Chemical | A5640812-250MG |

1-Methyl-1,2-epoxycyclohexane |

1713-33-3 | >95.0%(GC) | 250mg |

RMB 95.20 | 2025-02-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1983-5G |

1-Methyl-1,2-epoxycyclohexane |

1713-33-3 | >95.0%(GC) | 5g |

¥1220.00 | 2024-04-17 | |

| Apollo Scientific | OR939738-5g |

1,2-Epoxy-1-methylcyclohexane |

1713-33-3 | 95% | 5g |

£550.00 | 2023-09-02 | |

| Cooke Chemical | A5640812-5G |

1-Methyl-1,2-epoxycyclohexane |

1713-33-3 | >95.0%(GC) | 5g |

RMB 1119.20 | 2025-02-20 |

1-Methyl-1,2-epoxycyclohexane 関連文献

-

Juan Ramón Avilés Moreno,Francisco Partal Ure?a,Juan Jesús López González Phys. Chem. Chem. Phys. 2009 11 2459

-

A. Fish Q. Rev. Chem. Soc. 1964 18 243

-

Juan Ramón Avilés Moreno,Francisco Partal Ure?a,Juan Jesús López González Phys. Chem. Chem. Phys. 2009 11 2459

-

Navnidhi Chhikara,Ragni Kour,Sundeep Jaglan,Pawan Gupta,Yogesh Gat,Anil Panghal Food Funct. 2018 9 1978

-

5. Model systems for cytochrome P450 dependent mono-oxygenases. Part 1. Oxidation of alkenes and aromatic compounds by tetraphenylporphinatoiron(III) chloride and lodosylbenzeneJohn R. Lindsay Smith,Paul R. Sleath J. Chem. Soc. Perkin Trans. 2 1982 1009

1713-33-3 (1-Methyl-1,2-epoxycyclohexane) 関連製品

- 185-70-6(1-Oxaspiro[2.5]octane)

- 13567-39-0(Alpha-Cedrene Epoxide)

- 29597-36-2(Cedrene epoxide)

- 8000-48-4(Eucalyptus Oil)

- 470-67-7(Isocineole)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1713-33-3)1-Methyl-1,2-epoxycyclohexane

清らかである:99%

はかる:10g

価格 ($):253.0